2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds that contain a pyrrolidine ring are used by medicinal chemists to create drugs for treating various diseases . The targets of these compounds can vary widely, depending on the specific structure of the compound and the disease it is designed to treat.
Mode of Action
The mode of action of a compound refers to how it interacts with its target to produce a therapeutic effect. This can involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway. The exact mode of action would depend on the specific structure of the compound and its intended target .
Biochemical Pathways
Compounds that contain a pyrrolidine ring can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect a compound’s bioavailability, or how much of the compound actually reaches its target. The specific ADME properties of a compound would depend on its chemical structure .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. This could include changes in cell signaling, gene expression, or cellular metabolism. The specific effects would depend on the compound’s target and mode of action .
Action Environment
The action environment of a compound refers to how environmental factors can influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds. The specific influence of these factors would depend on the chemical structure of the compound .
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(4-2)10(14)8-12-6-5-9(11)7-12/h9H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBOAKELCYMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.